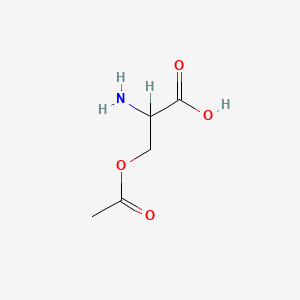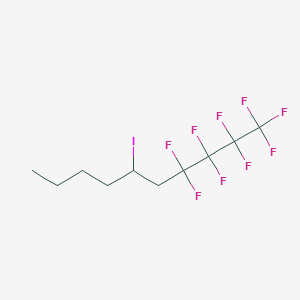
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane is a fluorinated organic compound with the molecular formula C10H4F9I. It is characterized by the presence of nine fluorine atoms and one iodine atom attached to a decane backbone. This compound is part of the perfluoroalkyl iodides family, known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane can be synthesized through the iodination of perfluorinated alkanes. One common method involves the reaction of perfluorinated alkanes with iodine in the presence of a catalyst, such as silver fluoride. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound involves large-scale iodination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the perfluorinated alkanes with iodine. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new functionalized perfluorinated compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form perfluorinated carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. Reactions are conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used. Reactions are performed in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Functionalized perfluorinated compounds, such as perfluorinated alcohols, nitriles, or amines.
Reduction Reactions: Perfluorinated alkanes with a hydrogen atom replacing the iodine atom.
Oxidation Reactions: Perfluorinated carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various perfluorinated compounds. It is also employed in the study of reaction mechanisms and kinetics involving fluorinated organic compounds.
Biology: Utilized in the development of fluorinated probes and imaging agents for biological studies. Its unique properties make it suitable for tracking and visualizing biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging techniques, such as magnetic resonance imaging (MRI).
Industry: Applied in the production of specialty chemicals, surfactants, and coatings. Its stability and resistance to harsh conditions make it valuable in industrial applications.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane is primarily based on its ability to undergo substitution and reduction reactions. The presence of the iodine atom allows for easy functionalization, enabling the compound to interact with various molecular targets. In biological systems, it can be used to modify proteins or other biomolecules, facilitating the study of their functions and interactions.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane can be compared with other perfluorinated iodides, such as:
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane: Similar in structure but with a shorter carbon chain. It exhibits similar reactivity but different physical properties.
1,1,1-Trifluoro-4-iodobutane: Contains fewer fluorine atoms and a shorter carbon chain. It has different reactivity and applications compared to this compound.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol: A perfluorinated alcohol with different functional groups. It is used in different applications and exhibits different reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F9I/c1-2-3-4-6(20)5-7(11,12)8(13,14)9(15,16)10(17,18)19/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVTURCVXSGZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535647 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40735-32-8 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3067052.png)
![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)
![5-Chloro-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B3067061.png)
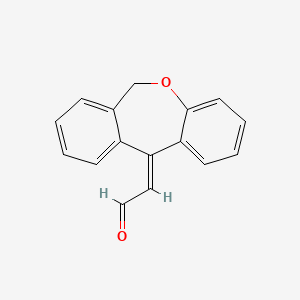
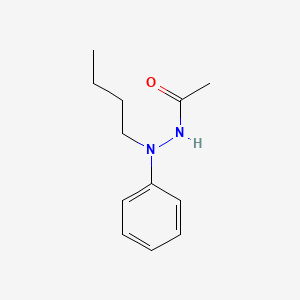
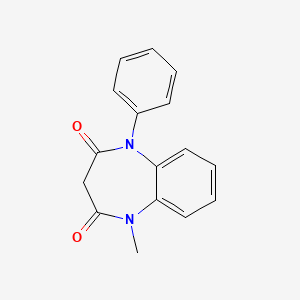
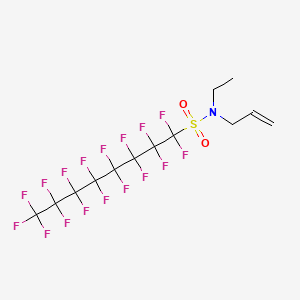
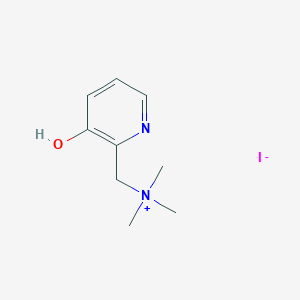
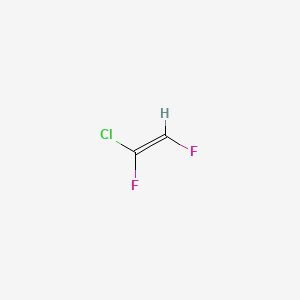

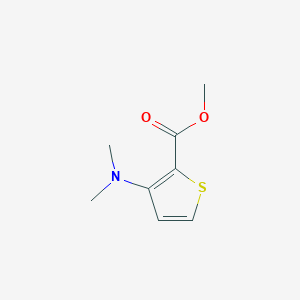
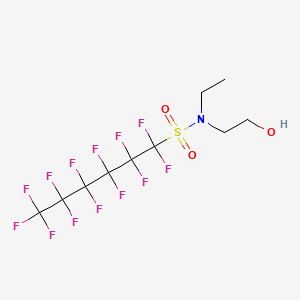
![2-Phenyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3067123.png)
